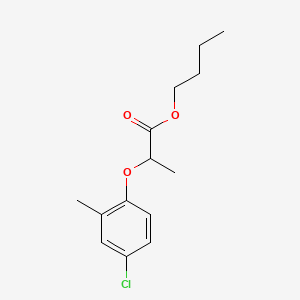
Butyl 2-(4-chloro-2-methylphenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C14H19ClO3. It is a member of the phenoxycarboxylic acid ester family, which is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butyl ester group and a chlorinated aromatic ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
2-(4-chloro-2-methylphenoxy)propanoic acid+butanolacid catalystButyl 2-(4-chloro-2-methylphenoxy)propanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates.
科学的研究の応用
Butyl 2-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Butyl 2-(4-chloro-2-methylphenoxy)acetate
- Octyl 2-(4-chloro-2-methylphenoxy)propanoate
- Ethyl 2-(4-chloro-2-methylphenoxy)propanoate
Uniqueness
Butyl 2-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester group and the presence of a chlorinated aromatic ring. These structural features contribute to its distinct chemical properties and reactivity, making it suitable for various specialized applications.
特性
CAS番号 |
68994-37-6 |
|---|---|
分子式 |
C14H19ClO3 |
分子量 |
270.75 g/mol |
IUPAC名 |
butyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChIキー |
HLSZELGMPRJPOA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















